Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a distinctive three-dimensional shape. The compound’s molecular formula is C15H24, and it has a molecular weight of 204.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- typically involves multiple steps, including cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization and alkylation steps .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with spirocyclic frameworks.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-, (1R,4R,5S)-
- Spiro[4.5]dec-8-en-7-one, 1,8-dimethyl-4-(1-methylethyl)-
- (5R,10R)-10-Methyl-6-methylene-2-(propan-2-ylidene)spiro[4.5]dec-7-ene
Uniqueness
Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)- stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity in biological systems, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
55732-78-0 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,5R)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,11,14H,4-6,8-10H2,1-3H3/t14-,15-/m1/s1 |
InChI Key |
QZGRYPDXCBFNRS-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=CC[C@]2(CC1)[C@H](CCC2=C)C(C)C |
Canonical SMILES |
CC1=CCC2(CC1)C(CCC2=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.